Lipophilicity & MW Comparison vs. Primary Amine Analog
N-Isopropyl-2-(2-thienyl)-4-quinolinamine (CAS 853310-81-3) possesses an N-isopropyl secondary amine substituent, distinguishing it from the primary amine analog 4-Quinolinamine, 2-(2-thienyl)- (CAS 122664-10-2). This N-alkylation increases molecular weight and is expected to enhance lipophilicity (cLogP), potentially improving membrane permeability .
| Evidence Dimension | Molecular Weight and Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 268.4 g/mol; cLogP (calculated, not experimentally determined) = 4.2 ± 0.5 [1] |
| Comparator Or Baseline | 4-Quinolinamine, 2-(2-thienyl)- (CAS 122664-10-2): MW = 226.30 g/mol ; cLogP = 3.1 ± 0.4 |
| Quantified Difference | MW increase of +42.1 g/mol; cLogP increase of ~1.1 units |
| Conditions | Computational prediction based on chemical structure; experimental logP not reported. |
Why This Matters
Higher cLogP values often correlate with improved passive membrane diffusion, which can be critical for intracellular target engagement in cell-based assays.
- [1] ChemSrc. N-Isopropyl-2-(2-thienyl)-4-quinolinamine. Accessed 2026. View Source
